molecular formula C8H16O3 B13619668 Pentanoic acid, 2-(hydroxymethyl)-4-methyl-, methyl ester CAS No. 403804-65-9

Pentanoic acid, 2-(hydroxymethyl)-4-methyl-, methyl ester

Cat. No.: B13619668
CAS No.: 403804-65-9
M. Wt: 160.21 g/mol
InChI Key: IMPIFZVYBPRZBZ-UHFFFAOYSA-N
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Description

Methyl 2-(hydroxymethyl)-4-methylpentanoate is an organic compound with the molecular formula C8H16O3 It is a derivative of pentanoic acid, featuring a hydroxymethyl group and a methyl group attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(hydroxymethyl)-4-methylpentanoate can be achieved through several methods. One common approach involves the esterification of 2-(hydroxymethyl)-4-methylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of methyl 2-(hydroxymethyl)-4-methylpentanoate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(hydroxymethyl)-4-methylpentanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 2-(Carboxymethyl)-4-methylpentanoic acid.

    Reduction: 2-(Hydroxymethyl)-4-methylpentanol.

    Substitution: Various alkylated derivatives depending on the substituent used.

Scientific Research Applications

Methyl 2-(hydroxymethyl)-4-methylpentanoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of metabolic pathways involving esters and alcohols.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(hydroxymethyl)-4-methylpentanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The hydroxymethyl group can act as a nucleophile, participating in various substitution and addition reactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(hydroxymethyl)-3-methylbutanoate
  • Methyl 2-(hydroxymethyl)-4-ethylpentanoate
  • Methyl 2-(hydroxymethyl)-4-methylhexanoate

Uniqueness

Methyl 2-(hydroxymethyl)-4-methylpentanoate is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. The presence of both a hydroxymethyl group and a methyl group on the pentanoate backbone allows for diverse chemical transformations and applications.

Properties

CAS No.

403804-65-9

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

methyl 2-(hydroxymethyl)-4-methylpentanoate

InChI

InChI=1S/C8H16O3/c1-6(2)4-7(5-9)8(10)11-3/h6-7,9H,4-5H2,1-3H3

InChI Key

IMPIFZVYBPRZBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CO)C(=O)OC

Origin of Product

United States

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